![molecular formula C8H14N2O B2362672 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole CAS No. 23083-75-2](/img/structure/B2362672.png)
2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole is a nitroso compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures: The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Molecular Structure Analysis
The molecular structure of nitro compounds like 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole involves a nitro group, −NO2, which is a hybrid of two equivalent resonance structures. This hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of nitro compounds like 2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole can vary. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Colorimetric Analysis
2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole: has been utilized in colorimetric analysis due to its ability to form colored complexes with metals . This property is particularly useful in the detection and quantification of metal ions in various samples. The compound’s sensitivity to pH changes can lead to different color outcomes, which can be measured and analyzed to determine the presence and concentration of specific metals.
Synthetic Chemistry
The unique structure of this compound, featuring a nitroso group adjacent to a carbon backbone, confers it high reactivity towards nucleophilic, electrophilic, and radical species . This makes it a valuable reagent in synthetic chemistry for the development of versatile synthetic aminohydroxylation and/or hydroxylamination processes. It can be used in reactions such as nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions.
Dye Manufacturing
2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole: is related to compounds that have found commercial application as dyes . For instance, iron tris(1-nitroso-2-naphtholato), known as ‘pigment green 8’, is a dye used in concrete, textiles, paint, and rubber coloration. The compound could potentially be used in similar applications, providing a vivid coloration to materials.
properties
IUPAC Name |
2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVCCZLXDCVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.